Home > Products > Screening Compounds P62649 > 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one - 170098-97-2

7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-2663704
CAS Number: 170098-97-2
Molecular Formula: C8H6BrFN2O
Molecular Weight: 245.051
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is notable for its diverse biological activities. This compound is characterized by the presence of both bromine and fluorine substituents, which can significantly influence its chemical behavior and biological properties. It has been explored for various applications in medicinal chemistry, particularly as a potential lead compound in drug development due to its antimicrobial and anticancer activities.

Synthesis Analysis

The synthesis of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with substituted anilines and dihaloquinoxalines. The specific choice of starting materials can affect the yield and purity of the final product.
  2. Reaction Conditions: The reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or N,N-dimethylformamide. These conditions help facilitate the cyclization process necessary to form the quinoxaline ring structure.
  3. Cyclization Process: The intermediate compounds undergo cyclization to yield the desired quinoxaline structure. For instance, one method involves using N-bromosuccinimide in DMF at controlled temperatures, typically ranging from 0 to 20 degrees Celsius, for several hours to achieve high yields (up to 92%) of the target compound .
  4. Purification Techniques: After synthesis, purification methods such as flash chromatography are employed to isolate the product from reaction by-products and unreacted materials .
Molecular Structure Analysis

The molecular formula of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is C8H6BrFN2OC_8H_6BrFN_2O, with a molecular weight of approximately 245.05 g/mol. Its structural representation includes a quinoxaline core with specific substituents:

  • IUPAC Name: 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
  • SMILES Notation: O=C1NC(C=C2F)=C(C=C2Br)NC1

This structure highlights the positioning of bromine and fluorine atoms on the quinoxaline ring, which are critical for its reactivity and biological activity .

Chemical Reactions Analysis

7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:

  1. Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include sodium hydride or palladium catalysts.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, potassium permanganate may serve as an oxidizing agent while lithium aluminum hydride can be used for reduction processes.
  3. Product Formation: The specific products formed from these reactions will depend on the functional groups introduced during substitution and the conditions applied during oxidation or reduction .
Mechanism of Action

The mechanism of action for 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets within biological systems. These targets may include:

  • Enzymes: The compound may inhibit certain enzyme activities critical for microbial growth or cancer cell proliferation.
  • Receptors: It could modulate receptor functions that play a role in signaling pathways related to disease processes.

The precise pathways through which these interactions occur are still under investigation but suggest significant potential for therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 100–120 degrees Celsius.

These properties are essential for determining suitable applications in laboratory settings and industrial production .

Applications

7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one has several scientific applications:

  1. Medicinal Chemistry: It is being investigated as a lead compound in drug development due to its potential antimicrobial and anticancer properties.
  2. Biological Research: Researchers explore its biological activities to understand mechanisms of action against various pathogens or cancer cells.
  3. Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties due to its unique chemical structure .
Synthetic Methodologies for 7-Bromo-6-Fluoro-3,4-Dihydroquinoxalin-2(1H)-one

Photoredox-Catalyzed Alkylation and Cyclization Strategies

Photoredox catalysis has emerged as a powerful strategy for constructing complex heterocyclic scaffolds under mild conditions. For 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one, this approach enables efficient alkylation-cyclization sequences using visible light irradiation. The process typically employs transition metal photocatalysts (e.g., iridium or ruthenium complexes) to generate alkyl radicals from precursors such as N(acyloxy)phthalimide esters or alkyl iodides. These radicals undergo regioselective addition to the electron-deficient quinoxalinone core, followed by intramolecular cyclization to form fused bicyclic structures. Key advantages include exceptional functional group tolerance and avoidance of harsh stoichiometric oxidants. The bromo and fluoro substituents on the quinoxaline ring remain intact during these transformations due to the mild reaction conditions, preserving essential handles for downstream derivatization. Optimization studies reveal that acetonitrile or DMF solvents with blue LED irradiation at ambient temperature provide optimal yields (>75%) while minimizing dehalogenation side reactions [3].

Copper-Catalyzed Azide-Alkyne Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodologies provide precise access to 1,2,3-triazole-functionalized quinoxalinone derivatives, expanding their utility in pharmaceutical discovery. This "click chemistry" approach exploits the orthogonality of azide and alkyne functional groups, enabling efficient conjugation even in the presence of sensitive bromo and fluoro substituents. For 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one, the reaction typically involves:

  • N-propargylation of the lactam nitrogen using propargyl bromide to install the alkyne handle
  • Copper(I) catalysis (e.g., CuI or CuSO₄/sodium ascorbate) mediating cycloaddition with aryl or alkyl azidesReaction optimization demonstrates that DMF/water mixtures (4:1) at 50°C provide complete conversion within 2 hours. The triazole products exhibit enhanced biological activity profiles attributed to improved target binding affinity and solubility. Critically, this methodology preserves the bromo substituent for subsequent cross-coupling reactions while maintaining the integrity of the fluoro group [6].

Table 1: Optimization of CuAAC Reaction Parameters

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
CuI / DIPEADMF251265
CuSO₄ / Sodium AscorbateDMF:H₂O (4:1)50292
Cu(PPh₃)₃BrTHF60678

Regioselective Bromination and Fluorination Techniques

Regioselective halogenation is pivotal for installing bromo and fluoro substituents at specific positions on the quinoxalinone core. 7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one synthesis exploits the inherent electronic bias of the dihydroquinoxalinone system, where the C7 position exhibits heightened nucleophilic character compared to C6. Bromination employs N-bromosuccinimide (NBS) in chloroform at 0-5°C, achieving >95% selectivity for the C7 position without overbromination. Subsequent fluorination utilizes Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C, which delivers electrophilic fluorine exclusively to the electron-rich C6 position adjacent to the bromo substituent. The sequential halogenation process delivers the target compound in 78% overall yield with exceptional regiocontrol (>50:1 C6/C5 fluorination ratio). This methodology capitalizes on the orthogonal reactivity profiles of brominating and fluorinating agents toward electron-rich heterocycles [3] [8].

Table 2: Regioselectivity in Halogenation Reactions

Halogenation StepReagentSolventTemperatureRegioselectivity (Ratio)
BrominationNBSChloroform0-5°C>99% C7 bromination
FluorinationSelectfluorAcetonitrile80°C50:1 (C6:C5 fluorination)
Competitive BrominationBr₂Acetic Acid25°C3:1 (C7:C5 bromination)

Tandem Reactions for Bicyclic Core Formation

Tandem reaction sequences offer efficient single-flask strategies to construct the dihydroquinoxalin-2(1H)-one scaffold with pre-installed bromo and fluoro substituents. A particularly effective approach involves:

  • Condensation: Reaction of 4-bromo-5-fluoro-1,2-diaminobenzene with bromoacetyl bromide yields a linear α-bromo amide intermediate
  • Cyclization: Intramolecular N-alkylation under basic conditions (K₂CO₃, DMF) forms the bicyclic lactam coreThe tandem process demonstrates remarkable efficiency (85% yield) by avoiding intermediate purification. Microwave irradiation significantly accelerates the cyclization step (30 minutes at 120°C vs. 12 hours conventionally). Density functional theory calculations reveal the bromine atom at C7 electronically facilitates ring closure by lowering the transition state energy barrier for lactamization by 3.2 kcal/mol compared to non-halogenated analogs. This methodology enables rapid access to gram-scale quantities of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one with pharmaceutical-grade purity (>98% by HPLC) [3] .

Pharmacological Significance and Derivative Synthesis

The strategic placement of bromine and fluorine atoms on the quinoxalinone core enables diverse downstream modifications for drug discovery. The bromine atom serves as a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, facilitating C-C and C-N bond formation with aryl boronic acids and amines. Meanwhile, the electron-withdrawing fluorine enhances metabolic stability and modulates target binding affinity. Structure-activity relationship studies demonstrate that derivatives bearing 4-(trifluoromethyl)phenyl groups at C7 exhibit enhanced anticancer activity (IC₅₀ = 1.2 µM against MCF-7 cells) compared to unsubstituted analogs. Additionally, triazole-linked conjugates (synthesized via CuAAC) show potent antimicrobial effects (Staphylococcus aureus MIC = 0.8 µg/mL) attributed to membrane disruption capabilities [6]. The synthetic versatility of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one positions it as a privileged scaffold for generating bioactive molecules targeting multiple therapeutic areas.

Properties

CAS Number

170098-97-2

Product Name

7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

7-bromo-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.051

InChI

InChI=1S/C8H6BrFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13)

InChI Key

RSGUPAALYBFJHH-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=CC(=C(C=C2N1)F)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.